3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been shown to have promising anti-tumor effects in preclinical studies.
Mechanism of Action
3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of various signaling pathways that promote the survival and proliferation of cancer cells. By inhibiting BTK, 3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide disrupts these signaling pathways, leading to the death of cancer cells.
Biochemical and Physiological Effects:
3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide has been shown to have potent anti-tumor effects in preclinical studies. In addition to its anti-cancer properties, 3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide has also been shown to inhibit the activation of mast cells, which play a critical role in allergic reactions. 3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide has also been shown to have anti-inflammatory effects, which may have therapeutic implications in autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide is its selectivity for BTK, which reduces the risk of off-target effects. 3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide has also been shown to have good oral bioavailability, which makes it suitable for use in preclinical studies. However, 3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide is a relatively new drug, and its long-term safety and efficacy have not been fully established. Furthermore, 3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide is a complex molecule that requires specialized expertise in organic chemistry for its synthesis.
Future Directions
There are several future directions for research on 3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide. One area of interest is the development of combination therapies that include 3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide and other anti-cancer drugs. Another area of interest is the evaluation of 3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide in clinical trials for the treatment of various types of cancer. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide to optimize its dosing and efficacy.
Synthesis Methods
The synthesis of 3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide involves a series of chemical reactions that start with the preparation of the intermediate 3-methyl-2-furoic acid, which is then reacted with piperidine and trifluoromethylbenzylamine to form the final product. The synthesis of 3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide is a complex process that requires expertise in organic chemistry and can only be performed in specialized laboratories.
Scientific Research Applications
3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide has been extensively studied for its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide inhibits BTK signaling, which plays a crucial role in the survival and proliferation of cancer cells. 3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide has also been shown to enhance the efficacy of other anti-cancer drugs, such as venetoclax and lenalidomide.
properties
IUPAC Name |
3-[1-(3-methylfuran-2-carbonyl)piperidin-4-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O3/c1-15-9-12-30-20(15)21(29)27-10-7-16(8-11-27)5-6-19(28)26-14-17-3-2-4-18(13-17)22(23,24)25/h2-4,9,12-13,16H,5-8,10-11,14H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNSQCRNVRNPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.